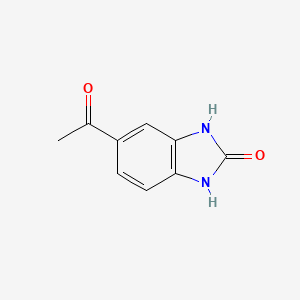
3-(4-bromophenyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-1H-pyrazol-4-amine, also known as 4-bromo-3-phenylpyrazolamine (4-BPPA), is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid that has a melting point of 118-120°C and is soluble in methanol. 4-BPPA is an important intermediate in the synthesis of many organic compounds and is used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Biological Activities
A study has shown that a newly synthesized pyrazoline derivative, which includes the “3-(4-bromophenyl)-1H-pyrazol-4-amine” structure, has been tested on rainbow trout alevins, Oncorhynchus mykiss . This research investigates the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Antibacterial Properties
Pyrazolines and their derivatives, including “3-(4-bromophenyl)-1H-pyrazol-4-amine”, have been reported to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Antifungal Properties
These compounds have also been reported to exhibit antifungal activities . This suggests their potential use in the treatment of fungal infections.
Antiparasitic and Anti-inflammatory Properties
The compound and its derivatives have been reported to possess antiparasitic and anti-inflammatory properties . This suggests potential applications in the treatment of parasitic infections and inflammatory conditions.
Antidepressant and Anticonvulsant Properties
Research has shown that these compounds have antidepressant and anticonvulsant properties . This suggests potential applications in the treatment of depression and seizure disorders.
Antioxidant and Antitumor Activities
The compound and its derivatives have been reported to possess antioxidant and antitumor activities . This suggests potential applications in the prevention and treatment of oxidative stress-related diseases and cancer.
Chemical Synthesis
The compound “3-(4-bromophenyl)-1H-pyrazol-4-amine” is used in the synthesis of other chemical compounds . For example, it is used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine and 4-(4-bromophenyl)-thiazol-2-amine derivatives .
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQTVTWAYCKVBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290020 |
Source


|
| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1H-pyrazol-4-amine | |
CAS RN |
91857-98-6 |
Source


|
| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91857-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino-5-(p-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

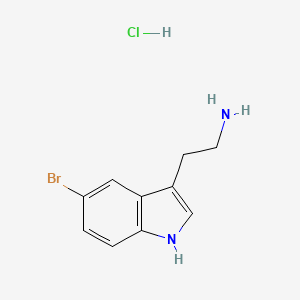

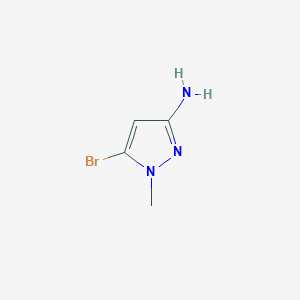



![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
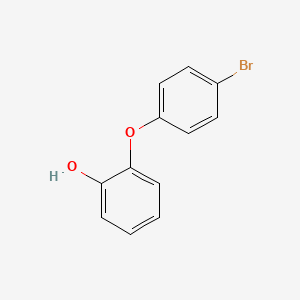
![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

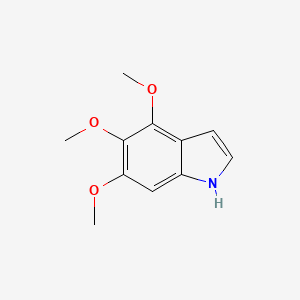
![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

